2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid
Description
Historical Context of Bicyclic Amine-Thiazole Hybrid Scaffolds in Drug Discovery
Bicyclic amine-thiazole hybrids trace their origins to early efforts in optimizing peptidomimetics. The 2-aminothiazole motif, first explored in the mid-20th century for antimicrobial applications, gained prominence with the discovery of its role in kinase inhibition and cytokine modulation. For example, paeonol-derived 2-aminothiazole-phenylsulfonyl hybrids demonstrated nanomolar cytotoxicity against cancer cell lines by stabilizing β-sheet-like conformations critical for tubulin binding. Concurrently, bicyclic amines like the azabicyclo[2.2.1]heptane system were developed to restrict rotational freedom in neurotransmitter analogs, reducing off-target activity in central nervous system (CNS) therapeutics.
The fusion of these motifs emerged as a response to the limitations of linear peptides in PPI inhibition. A 2021 review highlighted that 2-aminothiazole derivatives substituted at the 4- and 5-positions exhibited up to 100-fold improvements in proteolytic stability compared to their peptide counterparts while maintaining submicromolar affinities for interleukin receptors. Structural data from X-ray crystallography revealed that the bicyclo[2.2.1]heptane system enforces a chair-like conformation, positioning the thiazole ring orthogonal to the amine bridge—a geometry that mimics the i+2 and i+4 residues of α-helical domains.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| XLogP3 | 1.2 (calculated) |
| Hydrogen Bond Donors | 2 (NH, COOH) |
| Hydrogen Bond Acceptors | 4 (2 × N, 2 × O) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 78.5 Ų |
Significance of Conformational Restriction in Peptidomimetic Design
Conformational restriction in this compound addresses two fundamental challenges in drug design: entropy penalties during target binding and susceptibility to enzymatic degradation. The bicyclo[2.2.1]heptane framework reduces the molecule’s conformational entropy by approximately 15–20 kcal/mol compared to linear analogs, as quantified by molecular dynamics simulations. This preorganization effect is critical for PPIs, where binding often requires precise alignment of hydrophobic and polar groups across large interfacial areas.
The thiazole-carboxylic acid moiety further enhances rigidity through intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) studies of analogous compounds show that the carboxylic acid proton forms a stable six-membered ring with the thiazole nitrogen, locking the system into a planar conformation. This rigidity mimics the β-strand geometry observed in natural PPI inhibitors like PD-1/PD-L1 blockers, enabling competitive displacement of native peptide ligands.
Synthetic strategies for incorporating this scaffold emphasize modularity. A 2023 report detailed a three-step sequence starting from norbornene derivatives: (1) ring-opening amination with thiourea, (2) cyclocondensation with α-bromoketones to form the thiazole ring, and (3) carboxylation at the 5-position using Kolbe–Schmitt conditions. This route achieves yields exceeding 60% while allowing diversification at the bicyclic amine’s bridgehead positions—a key advantage for structure-activity relationship (SAR) studies.
Comparative analyses with unconstrained analogs demonstrate the scaffold’s pharmacological advantages. In a series of interleukin-17A inhibitors, the bicyclic-thiazole hybrid exhibited a 40-fold longer plasma half-life (t₁/₂ = 8.2 h vs. 0.2 h) and 5-fold greater oral bioavailability in murine models compared to its acyclic counterpart. These improvements stem from reduced cytochrome P450 metabolism and enhanced membrane permeability, both attributable to the scaffold’s rigid, non-planar geometry.
The continued evolution of this scaffold underscores its versatility in addressing complex therapeutic targets. Ongoing research explores its application in stabilized β-hairpin mimetics for oncology and as a C-cap substitute in α-helix mimetics for neurodegenerative diseases. By marrying the spatial control of bicyclic systems with the electronic diversity of thiazoles, this compound class represents a paradigm shift in rational drug design.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(14)8-4-11-10(15-8)12-5-6-1-2-7(12)3-6/h4,6-7H,1-3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVWZRUXBNNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and other catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic effects. Its bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study : A study explored the pharmacological properties of thiazole derivatives, including 2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid, demonstrating activity against certain cancer cell lines and highlighting its potential as an anticancer agent .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent.
Synthesis Example : The compound can be synthesized through the reaction of thiazole derivatives with azabicyclic amines under specific conditions, yielding products that are useful in further synthetic applications .
Research indicates that compounds containing the thiazole moiety exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects.
Data Table: Biological Activities of Thiazole Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile | Antimicrobial | |
| Other Thiazole Derivatives | Anti-inflammatory | Various Studies |
Agricultural Applications
Emerging research suggests potential applications in agriculture as fungicides or herbicides due to the biological activity associated with thiazole compounds.
Mechanism of Action
The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of azabicyclo derivatives, which are widely explored for their conformational rigidity and bioactivity. Below is a detailed comparison with key analogs:
Structural and Physicochemical Comparisons
Key Observations:
Boc-protected derivatives (e.g., ) exhibit increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility . Methyl/benzyl esters (e.g., ) act as prodrugs, masking the carboxylic acid to enhance bioavailability .
Ketone-containing analogs () lack acidic protons, reducing solubility but increasing reactivity in nucleophilic environments .
Research and Industrial Relevance
Biological Activity
The compound 2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid (CAS Number: 1342385-09-4) is a bicyclic structure that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C10H12N2O2S
- Molecular Weight: 224.28 g/mol
- IUPAC Name: 2-(2-azabicyclo[2.2.1]heptan-2-yl)-1,3-thiazole-5-carboxylic acid
- Appearance: Powder
- Storage Temperature: Room Temperature
Biological Activity Overview
This compound has shown promise in various biological assays, particularly as a potential antagonist for certain receptors involved in appetite regulation and neurological functions.
The biological activity of this compound is primarily attributed to its interaction with specific G protein-coupled receptors (GPCRs). These receptors play crucial roles in neurotransmission and metabolic processes.
Appetite Regulation
Recent studies have indicated that this compound acts as an antagonist to the orexin receptor , which is involved in the regulation of appetite and energy expenditure. By inhibiting orexin signaling, it may contribute to reduced food intake and weight management.
Neurological Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
-
Animal Model Study on Appetite Suppression
- Researchers administered varying doses of the compound to rodents and observed significant reductions in food intake compared to control groups.
- Results indicated a dose-dependent response, with higher doses correlating with greater appetite suppression.
-
Neuroprotection in Cell Culture
- A series of experiments using neuronal cell cultures exposed to oxidative agents showed that treatment with the compound resulted in reduced cell death and improved cell viability.
- Mechanistic studies suggested involvement of anti-inflammatory pathways.
Safety and Toxicology
Currently, comprehensive safety data specific to this compound is limited. Preliminary assessments indicate a favorable safety profile; however, further toxicological studies are necessary to establish its safety for human use.
Q & A
Q. What are the common synthetic routes for 2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid?
The synthesis typically involves multi-step strategies:
- Bicyclic Core Construction : Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a validated method to build the 2-azabicyclo[2.2.1]heptane scaffold .
- Thiazole Ring Formation : Cyclocondensation of thioamides with α-haloketones or coupling reactions using amines and carboxylic acids (e.g., DCM/DMF with excess reagents) can introduce the thiazole moiety .
- Carboxylic Acid Functionalization : Post-synthetic oxidation or hydrolysis of ester-protected intermediates may be employed to yield the carboxylic acid group .
Key Considerations : Optimize reaction conditions (solvent, catalyst loading) to avoid side products like over-oxidized thiazoles or incomplete bicyclic ring closure.
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : and NMR identify proton environments (e.g., bicyclic CH groups at δ 1.5–2.5 ppm) and confirm regiochemistry of the thiazole ring .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and thiazole C=N vibrations (~1600 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNOS: calculated 237.0698) .
Q. What purification methods are recommended for isolating this compound?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar impurities .
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance purity by removing residual catalysts or unreacted starting materials .
- HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., exo vs. endo bicyclic conformers) .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound?
- Target Selection : Prioritize receptors or enzymes with known affinity for bicyclic amines (e.g., neurotransmitter transporters) or thiazole-containing inhibitors (e.g., kinases) .
- In Vitro Assays :
- In Vivo Models : Rodent behavioral studies (e.g., forced swim test for antidepressants) assess functional efficacy .
Q. What computational approaches are used to predict its drug-likeness and target interactions?
- Molecular Docking : Software like AutoDock Vina models binding poses to active sites (e.g., superimposing with co-crystallized ligands in PDB structures) .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test profiles) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How to resolve contradictions in synthetic yield or biological data across studies?
- Synthetic Yield Discrepancies :
- Catalyst Optimization : Compare palladium vs. copper catalysts for bicyclic ring closure efficiency .
- Solvent Effects : Polar aprotic solvents (DMF) may improve thiazole cyclization vs. non-polar alternatives .
- Biological Activity Variability :
- Conformational Analysis : Assess exo/endo isomer ratios via NOESY NMR; isomers may exhibit differing target affinities .
- Batch Purity : Quantify impurities (e.g., residual solvents) via GC-MS, which may artifactually suppress activity .
Q. What regulatory considerations apply to novel derivatives of this compound?
- Chemical Registration : Cross-reference CAS numbers (e.g., 49805-30-3 for the bicyclic core) in databases like the Chinese Existing Chemical Substances Inventory to determine pre-approval requirements .
- Toxicity Profiling : Follow OECD guidelines for acute oral toxicity (Test No. 423) and genotoxicity (Ames test) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
